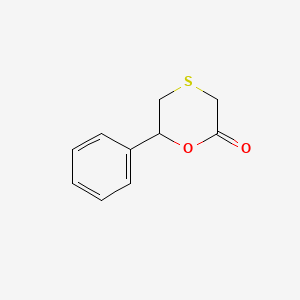

6-Phenyl-1,4-oxathian-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

32863-50-6 |

|---|---|

Molecular Formula |

C10H10O2S |

Molecular Weight |

194.25 g/mol |

IUPAC Name |

6-phenyl-1,4-oxathian-2-one |

InChI |

InChI=1S/C10H10O2S/c11-10-7-13-6-9(12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

InChI Key |

SPYHJJYHOOPZBK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(=O)CS1)C2=CC=CC=C2 |

Origin of Product |

United States |

Significance of Sulfur and Oxygen Heterocycles in Contemporary Organic Chemistry

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to organic chemistry. openaccessjournals.com Those incorporating both sulfur and oxygen atoms are particularly noteworthy for their unique chemical properties and diverse applications. openaccessjournals.comnih.gov The presence of these heteroatoms introduces polarity, influences ring conformation, and provides sites for specific chemical reactions, setting them apart from their carbocyclic counterparts. openaccessjournals.com

These sulfur and oxygen-containing heterocycles are not merely academic curiosities; they are integral components in numerous areas of scientific research and industry. openaccessjournals.com Their structural motifs are found in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. openaccessjournals.comnih.gov For instance, certain 1,4-oxathiin-4,4-dioxide derivatives are utilized as systemic fungicides. mdpi.com The versatility of these compounds also extends to materials science, where they can be used in the development of advanced materials. openaccessjournals.com The ongoing exploration of efficient and environmentally friendly methods for synthesizing these heterocycles, such as visible-light-mediated reactions, highlights their continuing importance in modern chemistry. nih.gov

Overview of 1,4 Oxathian 2 One Derivatives in Academic Research

The 1,4-oxathian-2-one (B8659966) scaffold has been a subject of considerable academic research, with studies focusing on their synthesis, structure, and reactivity. A notable method for the synthesis of 1,4-oxathian-2-ones involves the one-pot reaction of epoxides with ethyl mercaptoacetate (B1236969), often catalyzed by a base like Triton B. researchgate.netdntb.gov.ua This approach is valued for its efficiency and regioselectivity. researchgate.net

Structural studies, including X-ray crystallography, have provided insights into the conformation of these molecules. For example, the X-ray molecular structure of 6-p-bromophenyl-1,4-oxathian-2-one revealed a boat conformation in the solid state with a planar ester group. londonmet.ac.uk Spectroscopic techniques, such as 1H and 13C NMR, are crucial for determining the conformation of these compounds in solution. londonmet.ac.ukcdnsciencepub.com

Furthermore, 1,4-oxathian-2-one and its derivatives are valuable intermediates in organic synthesis. They can undergo ring-opening polymerization to form polyesters with potential applications in materials science. researchgate.net The reactivity of the 1,4-oxathiane (B103149) ring system also allows for its use as a precursor to other heterocyclic structures. mdpi.com

Reactivity and Chemical Transformations of 6 Phenyl 1,4 Oxathian 2 One

Oxidation Chemistry of the Sulfur Atom: Formation of Sulfoxides and Sulfones

The sulfur atom in the 1,4-oxathiane (B103149) ring of 6-Phenyl-1,4-oxathian-2-one is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. This transformation significantly alters the electronic and steric properties of the molecule, influencing its reactivity and potential applications.

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic chemistry. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often determining the selectivity of the reaction. For the conversion of sulfides to sulfoxides, mild oxidizing agents are typically preferred to prevent overoxidation to the sulfone. Common reagents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium metaperiodate. jchemrev.comorgsyn.org For instance, the periodate (B1199274) oxidation of aryl sulfides is known to be an effective method that provides high yields of sulfoxides free from sulfide (B99878) or sulfone contamination. orgsyn.org

To achieve the complete oxidation to the sulfone, stronger oxidizing agents or more forcing reaction conditions are generally required. Reagents like potassium permanganate, chromic acid, or an excess of hydrogen peroxide are often utilized. jchemrev.comorganic-chemistry.org The use of urea-hydrogen peroxide in the presence of phthalic anhydride (B1165640) has been reported as an environmentally benign method for the oxidation of sulfides directly to sulfones. organic-chemistry.org

The resulting sulfoxides and sulfones of this compound are themselves valuable synthetic intermediates. The introduction of the sulfoxide (B87167) or sulfone functionality can activate adjacent positions for further chemical modifications and can be crucial for the biological activity of certain molecules. nih.gov

Table 1: Common Oxidizing Agents for Sulfide Oxidation

| Oxidizing Agent | Product(s) | Typical Conditions |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Catalyzed by various metals or acids |

| m-Chloroperbenzoic Acid (m-CPBA) | Sulfoxide or Sulfone | Controlled stoichiometry in chlorinated solvents |

| Sodium Metaperiodate (NaIO₄) | Sulfoxide | Aqueous or alcoholic solutions, often at low temperatures |

| Potassium Permanganate (KMnO₄) | Sulfone | Basic or acidic aqueous solutions |

Nucleophilic Reactivity and Substitution Pathways

The 1,4-oxathian-2-one (B8659966) ring system can undergo nucleophilic attack at several positions. The carbonyl carbon is a primary site for nucleophilic addition, which can lead to ring-opening. The carbon atoms adjacent to the sulfur and oxygen heteroatoms are also susceptible to nucleophilic substitution, although to a lesser extent.

The presence of the phenyl group at the 6-position influences the reactivity of the ring. It can exert both steric and electronic effects, potentially directing the approach of nucleophiles. The sulfur atom itself, with its lone pairs of electrons, can also act as a nucleophile in certain reactions.

Nucleophilic substitution reactions can lead to the introduction of a variety of functional groups onto the 1,4-oxathian-2-one scaffold, enabling the synthesis of a diverse range of derivatives. The specific reaction pathway, whether it be addition-elimination at the carbonyl group or substitution at a ring carbon, will depend on the nature of the nucleophile, the reaction conditions, and the presence of any activating groups on the ring.

Ring-Opening Reactions and Mechanistic Pathways of 1,4-Oxathian-2-ones

The 1,4-oxathian-2-one ring is susceptible to ring-opening reactions, a process that can be initiated by nucleophiles, acids, or bases. vulcanchem.com This reactivity is a key feature of this heterocyclic system and can lead to the formation of linear, functionalized molecules.

One common mechanism involves the nucleophilic attack at the carbonyl carbon of the lactone functionality. This initial addition is often followed by the cleavage of the acyl-oxygen bond, resulting in the opening of the ring. The stability of the resulting intermediate plays a crucial role in the facility of this process.

Ring-opening can also be initiated by attack at other positions. For example, a nucleophile could attack one of the carbon atoms adjacent to the ring heteroatoms, leading to the cleavage of a carbon-sulfur or carbon-oxygen bond. The regioselectivity of the ring-opening is influenced by factors such as the substitution pattern on the ring and the nature of the attacking species.

The ring-opening polymerization (ROP) of 1,4-oxathian-2-one and its derivatives is another important transformation. researchgate.net This process, often catalyzed by organocatalysts, leads to the formation of polyesters with heteroatoms in the backbone. The polymerizability of these monomers and the properties of the resulting polymers are influenced by the substituents on the ring. For instance, the oxidation of the sulfur atom to a sulfone can significantly affect the thermal properties of the resulting polymer. researchgate.net

Reactions with Heteroatom-Containing Reagents and Cyclic Systems

The reactivity of this compound extends to its interactions with various reagents containing heteroatoms and its potential to participate in the formation of other cyclic systems. The presence of both a sulfur and an oxygen atom within the ring provides multiple sites for interaction.

Reactions with nitrogen-containing nucleophiles, such as amines, can lead to aminolysis of the lactone, resulting in ring-opened amides. Similarly, reactions with alcohols in the presence of an acid or base catalyst can lead to transesterification.

The 1,4-oxathiane framework can also serve as a precursor for the synthesis of other heterocyclic systems. nih.gov For example, ring-transformation reactions could potentially lead to the formation of different five- or six-membered rings. The specific outcome of such reactions would depend on the reagents and conditions employed. The interaction with other cyclic systems, such as epoxides, can lead to ring-expansion reactions, providing a route to larger heterocyclic structures. lookchem.com

Investigation of Base-Induced Breakdown Mechanisms

The stability of the 1,4-oxathian-2-one ring is compromised in the presence of a base. Basic conditions can promote several breakdown pathways, leading to the decomposition of the molecule. nih.govresearchgate.net

One of the primary mechanisms of base-induced degradation is the hydrolysis of the lactone. The hydroxide (B78521) ion, acting as a nucleophile, attacks the carbonyl carbon, leading to a ring-opened carboxylate intermediate. This process is often irreversible, especially if the resulting carboxylate is stabilized.

Another potential pathway involves the abstraction of a proton from a carbon atom adjacent to the carbonyl group or the sulfur atom. The resulting carbanion can then undergo further reactions, such as elimination or rearrangement, which can lead to the fragmentation of the ring. The presence of the phenyl group at the 6-position can influence the acidity of adjacent protons and thus affect the rate and pathway of the base-induced breakdown.

The sensitivity of the 1,4-oxathian-2-one ring to basic conditions is a critical consideration in its synthesis, purification, and application, as unwanted degradation can occur if the pH is not carefully controlled. researchgate.net

Polymerization Science of 1,4 Oxathian 2 One Monomers

Principles of Ring-Opening Polymerization (ROP) for Oxathian-2-ones

The ring-opening polymerization of 1,4-oxathian-2-ones is driven by the inherent strain within the six-membered ring. This strain arises from the geometric conflict between the planar ester group and the preferred puckered conformation of the C-S-C-C portion of the ring. londonmet.ac.uk X-ray crystallography studies on a similar compound, 6-p-bromophenyl-1,4-oxathian-2-one, have indicated a classical boat conformation in the solid state, which contributes to this ring strain. londonmet.ac.uk

ROP can proceed through various mechanisms, including anionic and cationic pathways, leading to the formation of polyesters with thioether units regularly spaced along the polymer chain. nitech.ac.jp In anionic ROP, chemoselective cleavage of the endocyclic thioester bond is often observed. nitech.ac.jp The polymerization of these monomers is a type of equilibrium polymerization, where the process involves a dynamic balance between propagation (ring-opening and chain growth) and depropagation (ring-closing). wiley-vch.deacs.org The position of this equilibrium is dictated by the thermodynamic parameters of the specific monomer and the reaction conditions. wiley-vch.de

Catalysis in 1,4-Oxathian-2-one (B8659966) ROP (e.g., Organic and Organometallic Catalysts)

The choice of catalyst is critical in controlling the ROP of 1,4-oxathian-2-ones, influencing the polymerization rate, control over molecular weight, and the selectivity of the ring-opening process. Both organic and organometallic catalysts have been effectively employed.

Research on the ROP of 1,4-oxathian-2-one (OX) has screened several organic catalysts. researchgate.net 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) was found to catalyze a very fast polymerization, but it was accompanied by significant side reactions. researchgate.net In contrast, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) offered moderately controlled polymerization. researchgate.net For a well-controlled ROP that proceeds until equilibrium is reached, diphenyl phosphate (B84403) (DPP) has proven to be an effective catalyst. researchgate.net

Among organometallic catalysts, stannous octoate (Sn(Oct)₂) has been successfully used for the bulk ROP of the oxidized monomer derivative, 1,4-oxathian-2-one-4,4-dioxide (OX-SO₂), at elevated temperatures. researchgate.net

| Catalyst | Catalyst Type | Monomer | Observations | Reference |

|---|---|---|---|---|

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Organic (Guanidine) | OX | Very fast polymerization; serious side reactions observed. | researchgate.net |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Organic (Amidine) | OX | Moderately controlled polymerization. | researchgate.net |

| Diphenyl phosphate (DPP) | Organic (Acid) | OX | Well-controlled polymerization until equilibrium. | researchgate.net |

| Stannous octoate (Sn(Oct)₂) | Organometallic | OX-SO₂ | Effective for bulk polymerization at 130°C. | researchgate.net |

Copolymerization with Other Cyclic Esters and Lactones (e.g., δ-valerolactone)

Copolymerization of 1,4-oxathian-2-one with other cyclic esters is a key strategy to tailor the properties of the resulting materials. A notable example is the copolymerization of 1,4-oxathian-2-one (OX) with δ-valerolactone (VL). researchgate.net Using TBD as a catalyst, a series of random copolymers of OX and VL has been successfully prepared. researchgate.net The incorporation of the sulfur-containing monomer into the polyester (B1180765) chain significantly influences the material's properties, particularly its crystallinity. researchgate.net

The reactivity ratios of the comonomers are crucial in determining the final copolymer composition and microstructure. In the DPP-catalyzed copolymerization of OX and VL, it was observed that VL polymerizes at a faster rate than OX. researchgate.net This difference in reactivity can lead to the formation of gradient copolymers. chemrxiv.org The ability to copolymerize with common lactones like δ-valerolactone and ε-caprolactone allows for the creation of a wide range of functional polyesters with tunable thermal and mechanical properties. researchgate.netresearchgate.net

Kinetic and Thermodynamic Parameters Governing Oxathian-2-one Polymerization

The polymerizability of a cyclic monomer is governed by the change in Gibbs free energy (ΔG_p), which depends on both enthalpy (ΔH_p) and entropy (ΔS_p) changes during polymerization. wiley-vch.de A negative ΔH_p, typically associated with the release of ring strain, is the primary driving force for ROP.

Kinetic and thermodynamic studies comparing the ROP of 1,4-oxathian-2-one (OX) and δ-valerolactone (VL) under identical conditions have yielded important insights. researchgate.netresearchgate.net The ROP of OX was found to be thermodynamically more favorable than that of VL, suggesting a higher ring strain in the oxathianone monomer. researchgate.netresearchgate.net However, kinetic experiments revealed that VL polymerizes faster than OX when diphenyl phosphate (DPP) is used as the catalyst. researchgate.net This highlights the distinction between thermodynamic driving force and kinetic facility.

The equilibrium monomer concentration ([M]_eq) is a key parameter in these polymerizations, representing the monomer concentration at which the rates of polymerization and depropagation are equal. wiley-vch.de A lower [M]_eq indicates a greater thermodynamic driving force for polymerization. wiley-vch.de

| Parameter | 1,4-Oxathian-2-one (OX) | δ-Valerolactone (VL) | Reference |

|---|---|---|---|

| Thermodynamic Favorability | More favorable | Less favorable | researchgate.netresearchgate.net |

| Kinetic Rate (DPP catalyst) | Slower | Faster | researchgate.net |

Influence of In-Chain Sulfur and Oxygen on Polymer Properties and Degradability

The introduction of both sulfur (as a thioether) and oxygen atoms into the backbone of polyesters via the ROP of 1,4-oxathian-2-one monomers imparts distinct characteristics to the resulting polymers.

The polymer derived from 1,4-oxathian-2-one, poly(1,4-oxathian-2-one) or poly(OX), is a semicrystalline polyester. researchgate.net It exhibits a glass transition temperature (T_g) of -39.6°C and a melting temperature (T_m) in the range of 40-60°C. researchgate.net The presence of the flexible thioether linkage contributes to a low T_g. nitech.ac.jp

The sulfur atom provides a site for post-polymerization modification. For instance, the oxidation of the in-chain sulfur atom to a sulfone group dramatically alters the polymer's properties. The resulting poly(1,4-oxathian-2-one-4,4-dioxide), or poly(OX-SO₂), is a highly crystalline material with a significantly higher T_g of 55°C and a T_m of 211°C, at which point it also begins to decompose. researchgate.net This demonstrates how chemical modification of the sulfur atom can be used to tune the thermal properties of the polymer over a wide range. Furthermore, the presence of thioester units in the polymer backbone can increase the material's susceptibility to thermal and photodegradation compared to conventional polyesters. nitech.ac.jp

| Polymer | Glass Transition Temp. (T_g) | Melting Temp. (T_m) | Crystallinity | Reference |

|---|---|---|---|---|

| Poly(OX) | -39.6°C | 40-60°C | Semicrystalline | researchgate.net |

| Poly(OX-SO₂) | 55°C | 211°C (with decomposition) | Highly crystalline | researchgate.net |

Computational Chemistry and Theoretical Investigations of 6 Phenyl 1,4 Oxathian 2 One Systems

Role of 6 Phenyl 1,4 Oxathian 2 One As a Synthetic Building Block and Intermediate

Application in the Construction of Complex Heterocyclic Frameworks

The 1,4-oxathiane (B103149) ring system is a key structural feature in various biologically active compounds, including commercial fungicides. nih.gov The strategic placement of functional groups within the 6-phenyl-1,4-oxathian-2-one molecule allows it to be a precursor for creating a variety of other complex heterocyclic systems.

Research has demonstrated that six-membered heterocycles containing sulfur and oxygen in a 1,4-relationship, such as 1,4-oxathianes, are valued for their diverse chemical transformations. nih.gov The lactone ring can be opened by nucleophiles, and the sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, dramatically altering the reactivity of the molecule. For instance, the oxidation of the sulfur atom to a sulfone makes the adjacent protons acidic, facilitating the formation of α-sulfonyl anions. These anions can then participate in reactions to construct new rings. One of the primary applications in this area is the synthesis of dihydrofuranones, which are themselves important heterocyclic frameworks. londonmet.ac.uk This transformation is often achieved through rearrangement reactions that leverage the unique structure of the oxathianone ring. londonmet.ac.uk

Furthermore, the principles used to synthesize 1,4-oxathiin (B13834599) derivatives, which involve cyclization reactions, highlight the utility of related sulfur- and oxygen-containing heterocycles as synthons for more elaborate structures. nih.govresearchgate.net The phenyl substituent on the this compound ring can also influence the stereochemical outcome of reactions, providing a pathway to diastereomerically enriched products.

Precursors for Advanced Rearrangement Reactions (e.g., Ramberg-Backlund Rearrangement Precursors)

A significant application of 1,4-oxathian-2-one (B8659966) derivatives is their use as precursors in the Ramberg-Bäcklund rearrangement. londonmet.ac.uk This reaction provides a powerful method for the synthesis of alkenes from α-halosulfones under basic conditions. organic-chemistry.org For this compound, this process would involve a specific sequence of steps.

Oxidation : The thioether in the 1,4-oxathian-2-one ring is first oxidized to the corresponding sulfone, yielding this compound S,S-dioxide.

Halogenation : The carbon atom alpha to the sulfone group (at the C3 position) is halogenated, typically using a suitable halogenating agent.

Base-Induced Rearrangement : Treatment with a strong base initiates the rearrangement. The base abstracts a proton from the carbon alpha to both the sulfone and the phenyl group (the C6 position), creating an anion. This anion then displaces the halide in an intramolecular fashion to form a transient, unstable thiirane dioxide intermediate.

Sulfur Dioxide Extrusion : The thiirane dioxide intermediate spontaneously extrudes sulfur dioxide (SO₂) to form a new carbon-carbon double bond.

In the case of the this compound S,S-dioxide system, the Ramberg-Bäcklund rearrangement ultimately aims to produce dihydrofuranones. londonmet.ac.uk The objective of research in this area has been to synthesize suitably substituted oxathianone S,S-dioxide systems specifically to implement this rearrangement. londonmet.ac.uk

| Reaction Stage | Description | Key Intermediate/Product |

| Oxidation | The sulfide (B99878) is oxidized to a sulfone using an oxidizing agent. | This compound S,S-dioxide |

| α-Halogenation | A halogen (e.g., Cl, Br) is introduced at the C3 position. | 3-Halo-6-phenyl-1,4-oxathian-2-one S,S-dioxide |

| Rearrangement | Base-mediated cyclization and extrusion of SO₂. | Dihydrofuranone derivative |

Contribution to the Synthesis of Novel Organic Scaffolds and Chemical Libraries

Synthetic intermediates, often referred to as building blocks, are fundamental to the creation of chemical libraries for drug discovery and materials science. asischem.com this compound, with its defined stereochemistry and multiple functional handles, is an excellent candidate for generating novel organic scaffolds. The term "scaffold" refers to the core structure of a molecule to which various functional groups can be attached.

By modifying the this compound core, a diverse library of related compounds can be synthesized. For example:

Derivatization of the Phenyl Ring : Electrophilic aromatic substitution reactions can introduce a variety of substituents onto the phenyl ring, altering the electronic and steric properties of the molecule.

Lactone Ring Opening : The lactone can be opened with different nucleophiles (e.g., amines, alcohols) to create a range of acyclic, bifunctional molecules. These products retain the sulfur-containing backbone and can be used in further synthetic steps.

Modification via the Sulfone : As discussed, oxidation to the sulfone allows for alkylation and other modifications at the alpha-carbon positions, leading to a wide array of substituted 1,4-oxathianone derivatives.

This versatility allows chemists to systematically explore the chemical space around the 1,4-oxathian-2-one core, which is crucial for identifying molecules with desired biological activities or material properties. nih.govnih.gov The ability to generate families of new compounds from a single, versatile precursor is a cornerstone of modern medicinal and materials chemistry.

Potential in the Development of Specialty Polymeric Materials

While specific research on the polymerization of this compound is not extensively documented in the provided results, its structure suggests potential applications in materials science. As a lactone, it is a potential monomer for ring-opening polymerization (ROP). ROP is a common method for producing biodegradable and biocompatible polyesters.

The presence of the thioether linkage and the phenyl group would impart unique properties to the resulting polymer.

Thioether Group : The sulfur atom in the polymer backbone could increase the refractive index of the material and provide a site for post-polymerization modification, such as oxidation to sulfoxides or sulfones to alter the polymer's polarity and solubility.

Phenyl Group : The bulky phenyl side group would likely increase the glass transition temperature (Tg) of the polymer, making it more rigid and thermally stable compared to simple polyesters like polycaprolactone.

The synthesis of polymers from related sulfur-containing heterocycles, such as 1,4-dithianes, has been explored for creating complex molecular architectures, indicating the general utility of such building blocks in advanced materials. beilstein-journals.org Therefore, this compound represents a promising, albeit underexplored, monomer for the development of specialty polyesters with tailored thermal and optical properties.

Environmental Fate and Biodegradation Studies of Oxathiane Structures

Mechanistic Insights into Environmental Degradation Pathways of 1,4-Oxathianes

Specific mechanistic studies on the environmental degradation of 6-Phenyl-1,4-oxathian-2-one are not available. However, general principles of microbial catabolism of sulfur-containing heterocyclic compounds can provide insights into its likely degradation pathways. The presence of a sulfur atom in the heterocyclic ring often represents a point of enzymatic attack.

The initial steps in the biodegradation of sulfur heterocycles frequently involve oxidation of the sulfur atom, catalyzed by monooxygenases or dioxygenases. nih.gov This can lead to the formation of sulfoxides and sulfones, which can make the carbon-sulfur (C-S) bonds more susceptible to cleavage. The cleavage of the C-S bond is a critical step in the breakdown of the heterocyclic ring.

For aromatic sulfur heterocycles like dibenzothiophene, two main degradation pathways have been identified:

The Kodama Pathway: This pathway involves the dioxygenation of one of the aromatic rings, leading to ring cleavage while leaving the sulfur atom intact within a smaller molecule.

The 4S Pathway: This pathway specifically targets the sulfur atom. It involves a series of enzymatic oxidations of the sulfur, leading to the cleavage of the C-S bonds and the release of sulfite, which can be utilized by the microorganism as a sulfur source. nih.gov

Given the structure of this compound, it is plausible that its degradation could be initiated by either hydrolysis of the ester linkage or enzymatic attack on the sulfur atom. The phenyl group is generally resistant to microbial degradation and may persist as a breakdown product or be further metabolized through pathways typically observed for aromatic hydrocarbons. nih.gov

The degradation of the related compound, 1,4-dioxane, which contains two oxygen atoms in a heterocyclic ring, proceeds via hydroxylation and ring cleavage, leading to the formation of intermediates such as 2-hydroxyethoxyacetic acid. While the presence of a sulfur atom in the oxathiane ring will influence the specific enzymatic reactions, the general principle of enzyme-mediated ring opening is likely to be similar.

Table 1: Potential Initial Degradation Reactions for this compound

| Reaction Type | Potential Products | Enzymatic Basis (Hypothesized) |

| Ester Hydrolysis | 3-(Phenylthio)propanoic acid | Esterases, Hydrolases |

| Sulfur Oxidation | This compound-4-oxide (sulfoxide) | Monooxygenases, Dioxygenases |

| Ring Cleavage | Various aliphatic and aromatic compounds | Oxidoreductases |

Concluding Perspectives and Future Research Directions

Emerging Trends in 1,4-Oxathian-2-one (B8659966) Chemistry

The field of 1,4-oxathian-2-one chemistry is witnessing several key trends driven by advancements in synthetic methodologies and a growing interest in the unique properties of sulfur-containing heterocycles. A significant trend is the development of more efficient and environmentally benign synthetic routes. vulcanchem.com This includes the use of one-pot reactions and multicomponent strategies, often under microwave irradiation, to construct the oxathianone core with high yields and operational simplicity. vulcanchem.comresearchgate.net

Furthermore, there is a growing emphasis on creating functionalized derivatives to explore new applications. researchgate.net Research into incorporating various substituents, such as fluoroalkyl groups, aims to modulate the electronic properties, stability, and biological activity of the resulting compounds. researchgate.net The stereochemistry of the 1,4-oxathiane (B103149) ring system remains a critical area of investigation, as controlling the spatial arrangement of substituents is crucial for applications in medicine and materials science. londonmet.ac.uk The known biological activities of the broader 1,4-oxathiin (B13834599) family, particularly as fungicides, continue to inspire the synthesis and screening of new 1,4-oxathian-2-one derivatives for potential agrochemical and pharmaceutical applications. mdpi.comnih.gov

Challenges and Opportunities in the Synthesis and Transformative Applications of 6-Phenyl-1,4-Oxathian-2-one

The synthesis and application of this compound present a unique set of challenges and opportunities that drive current research.

Challenges:

Purification: While synthesis methods can be efficient, purification of the final product can be challenging. Related heterocyclic compounds have been noted to be difficult to separate via standard flash chromatography, sometimes requiring specialized trituration or recrystallization protocols to remove by-products and unreacted starting materials. nih.gov

Chemical Stability: The 1,4-oxathian-2-one ring contains a lactone (cyclic ester) functionality which can be susceptible to hydrolysis, particularly under basic or acidic conditions. londonmet.ac.uk This inherent ring strain, arising from the geometric requirements of the planar ester group and the puckered C-S-C-C portion of the ring, can limit the conditions available for subsequent chemical transformations. londonmet.ac.uk The base sensitivity of related 1,4-oxathiin structures underscores the potential for instability during synthesis and modification. mdpi.comnih.gov

Opportunities:

Efficient Synthesis: A significant opportunity lies in the highly efficient, one-pot synthesis of this compound from commercially available precursors like styrene (B11656) oxide and ethyl mercaptoacetate (B1236969). vulcanchem.com This method, catalyzed by Triton B, is noted for its high yields (up to 92%) and eco-friendly nature, providing a robust platform for producing the core scaffold. vulcanchem.com

Scaffold for Derivatization: The phenyl group at the 6-position serves as a versatile handle for further functionalization. This allows for the systematic modification of the molecule to fine-tune its physical, chemical, and biological properties for specific applications.

Potential Bioactivity: Given that the 1,4-oxathiin skeleton is central to a family of commercial fungicides, this compound represents a promising lead structure for the development of novel agrochemicals. mdpi.comnih.gov Furthermore, the general interest in oxathianone derivatives for their potential physiological activity suggests opportunities in medicinal chemistry. londonmet.ac.uk

Below is a data table summarizing key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₂S |

| Molecular Weight | 194.25 g/mol |

| Boiling Point | 341.8°C (at 760 mmHg) |

| Topological Polar Surface Area | 51.6 Ų |

| Complexity | 187 |

Data sourced from multiple references. vulcanchem.comguidechem.com

Prospects for Advanced Materials and Catalytic Applications Stemming from Oxathian-2-one Research

The unique structural features of the oxathian-2-one ring system open up promising avenues for the development of advanced materials and novel catalysts.

Advanced Materials: The lactone structure of 1,4-oxathian-2-ones suggests their potential use as monomers in ring-opening polymerization. This could lead to the creation of novel sulfur-containing polyesters. londonmet.ac.uk Such polymers may exhibit unique properties, including biodegradability and specific thermal or optical characteristics, making them suitable for specialized applications. The ability to functionalize the oxathianone ring before polymerization offers a pathway to precisely control the properties of the resulting materials.

Catalytic Applications: The presence of both oxygen and sulfur heteroatoms in the 1,4-oxathian-2-one ring provides potential coordination sites for metal ions. This raises the prospect of designing and synthesizing novel ligands for catalysis. mdpi.com The defined stereochemistry of substituted oxathianones, such as the boat or half-chair conformations, could be exploited in the field of asymmetric catalysis, where chiral ligands are essential for controlling the stereochemical outcome of reactions. londonmet.ac.uk The development of new materials to act as effective and recyclable catalysts is a major goal in modern chemistry, and the oxathian-2-one scaffold represents an underexplored platform for such innovation. mdpi.com

Q & A

Q. What are the standard synthetic methodologies for 6-phenyl-1,4-oxathian-2-one, and how can reaction conditions be optimized?

Methodological Answer: A Triton B-catalyzed one-pot reaction of epoxides with ethyl mercaptoacetate is a validated method, yielding this compound at 55% efficiency . Optimization should focus on:

- Catalyst loading : Adjust Triton B concentration (e.g., 10–20 mol%) to balance reaction rate and byproduct formation.

- Temperature : Monitor exothermic behavior during epoxide ring-opening to avoid side reactions.

- Solvent choice : Test polar aprotic solvents (e.g., THF, DMF) to improve solubility of intermediates.

Cross-reference historical methods (e.g., thiourea-mediated cyclization ) to identify trade-offs between yield and sustainability.

Q. How should researchers characterize this compound using spectroscopic and analytical techniques?

Methodological Answer:

- NMR Analysis : Confirm structure via ¹H and ¹³C NMR. Key signals include δ 3.08–3.10 (CH2S), δ 5.47–5.51 (CH), and aromatic protons at δ 7.26–7.41 . Compare with literature values to verify purity.

- HRMS : Validate molecular ion peak at m/z 194.04015 (calculated) vs. observed m/z 194.03963 .

- Melting Point : Report range (116–117°C) and compare with prior studies to detect polymorphic variations .

Q. What are best practices for reporting experimental data in publications?

Methodological Answer:

- Raw Data : Include large datasets (e.g., full NMR spectra, chromatograms) in appendices to maintain readability .

- Processed Data : Highlight critical values (e.g., yield, melting point) in tables with error margins (e.g., ±0.5°C for mp).

- Uncertainty Analysis : Quantify instrument error (e.g., NMR resolution limits) and procedural variability (e.g., yield fluctuations across trials) .

Advanced Research Questions

Q. How can mechanistic insights into the Triton B-catalyzed synthesis improve reaction scalability?

Methodological Answer:

- Kinetic Studies : Use in-situ FTIR or HPLC to track intermediate formation (e.g., thiol-epoxide adducts).

- Isotopic Labeling : Introduce deuterated epoxides to elucidate rate-determining steps (e.g., nucleophilic attack vs. cyclization).

- Computational Modeling : Apply DFT calculations to map energy barriers for key transitions, guiding solvent/catalyst selection .

Q. How should researchers resolve contradictions in spectral data or unexpected byproducts?

Methodological Answer:

- Triangulation : Combine NMR, HRMS, and X-ray crystallography to confirm structural assignments .

- Byproduct Isolation : Use preparative TLC or column chromatography to isolate impurities; characterize via MS/MS fragmentation.

- Error Tracing : Replicate experiments under controlled conditions (e.g., inert atmosphere) to rule out oxidation artifacts .

Q. What experimental approaches are suitable for studying this compound’s interactions with environmental surfaces?

Methodological Answer:

- Adsorption Studies : Expose the compound to indoor surfaces (e.g., glass, PVC) and analyze adsorption kinetics via QCM (quartz crystal microbalance) .

- Microspectroscopy : Use ToF-SIMS or AFM-IR to map molecular orientation and reactivity on nanoscale surfaces .

- Oxidant Reactivity : Test stability under ozone or NOx exposure to assess environmental persistence .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

Q. What strategies validate the compound’s purity for biological or materials applications?

Methodological Answer:

- Chromatographic Purity : Use HPLC-DAD/ELSD with ≥95% purity threshold; confirm absence of thiourea or epoxide residues .

- Elemental Analysis : Compare experimental vs. theoretical C, H, S, O percentages.

- Biological Assays : Perform cytotoxicity controls (e.g., against HEK-293 cells) to rule out impurity-driven effects .

Data Management & Research Design

Q. How should researchers design experiments to balance qualitative and quantitative data collection?

Methodological Answer:

- Mixed-Methods Design : Pair quantitative metrics (e.g., reaction yield, kinetic constants) with qualitative observations (e.g., color changes, precipitate formation) .

- Triangulation : Validate findings via multiple techniques (e.g., NMR + IR + computational modeling) .

- Pilot Studies : Conduct small-scale trials to refine protocols before full experimentation .

Q. What frameworks support robust statistical analysis of experimental results?

Methodological Answer:

- Error Propagation : Calculate combined uncertainties for derived parameters (e.g., yield = ±2% from mass and NMR errors) .

- Regression Models : Apply ANOVA to assess significance of variable interactions (e.g., temperature vs. catalyst loading).

- Outlier Detection : Use Grubbs’ test or studentized residuals to identify anomalous data points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.